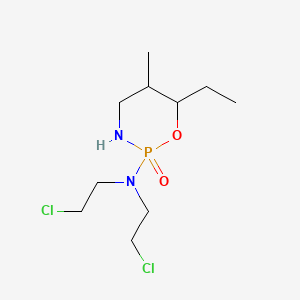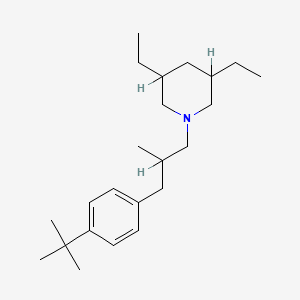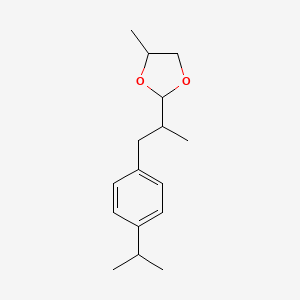
Cyclamen aldehyde propyleneglycol acetal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclamen aldehyde propyleneglycol acetal is an organic compound that belongs to the class of acetals. Acetals are formed by the reaction of an aldehyde or ketone with an alcohol. This compound is known for its stability and lack of reactivity in neutral to strongly basic environments, making it useful in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclamen aldehyde propyleneglycol acetal can be synthesized through the acetalization of cyclamen aldehyde with propylene glycol. The reaction typically requires an acid catalyst, such as p-toluenesulfonic acid, and is carried out under reflux conditions to remove water and drive the reaction to completion . The general reaction scheme is as follows:
Cyclamen aldehyde+Propylene glycolAcid catalystCyclamen aldehyde propyleneglycol acetal+Water
Industrial Production Methods
In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The use of continuous reactors and efficient water removal systems, such as Dean-Stark traps or molecular sieves, ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclamen aldehyde propyleneglycol acetal primarily undergoes hydrolysis and transacetalization reactions. Hydrolysis occurs in the presence of aqueous acid, reverting the acetal back to the original aldehyde and alcohol . Transacetalization involves the exchange of the acetal group with another alcohol under acidic conditions .
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) at room temperature.
Transacetalization: Acid catalyst (e.g., p-toluenesulfonic acid) with an excess of the new alcohol.
Major Products Formed
Hydrolysis: Cyclamen aldehyde and propylene glycol.
Transacetalization: New acetal and the original alcohol.
Scientific Research Applications
Cyclamen aldehyde propyleneglycol acetal has various applications in scientific research, particularly in organic synthesis and medicinal chemistry. It is used as a protecting group for aldehydes and ketones, allowing selective reactions to occur without interference from the carbonyl group . Additionally, its stability makes it valuable in the synthesis of complex organic molecules and pharmaceuticals .
Mechanism of Action
The mechanism of action for cyclamen aldehyde propyleneglycol acetal involves the formation of a stable acetal linkage, which protects the carbonyl group from nucleophilic attack. The process begins with the protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol, leading to the formation of a hemiacetal. Subsequent protonation and removal of water result in the formation of the acetal .
Comparison with Similar Compounds
Similar Compounds
- Benzaldehyde dimethyl acetal
- Acetaldehyde diethyl acetal
- Cinnamaldehyde diethyl acetal
Uniqueness
Cyclamen aldehyde propyleneglycol acetal is unique due to its specific structure, which imparts distinct stability and reactivity characteristics. Compared to other acetals, it offers enhanced stability in neutral to basic environments, making it particularly useful in protecting sensitive aldehyde groups during complex synthetic procedures .
Properties
CAS No. |
73987-12-9 |
|---|---|
Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
4-methyl-2-[1-(4-propan-2-ylphenyl)propan-2-yl]-1,3-dioxolane |
InChI |
InChI=1S/C16H24O2/c1-11(2)15-7-5-14(6-8-15)9-12(3)16-17-10-13(4)18-16/h5-8,11-13,16H,9-10H2,1-4H3 |
InChI Key |
NZDDMOIJDSXEJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(O1)C(C)CC2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


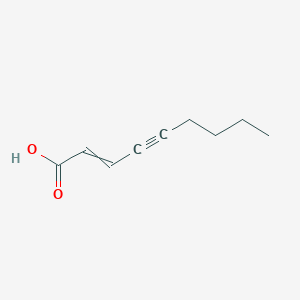

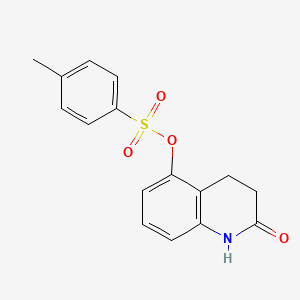
![Spiro[13.14]octacosan-15-one](/img/structure/B14446907.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methyl-3-sulfophenyl)amino]-9,10-dioxo-](/img/structure/B14446909.png)
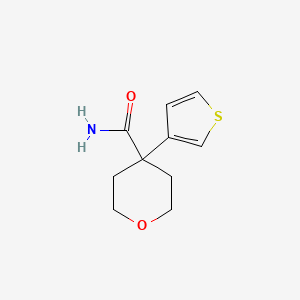
![N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide](/img/structure/B14446918.png)
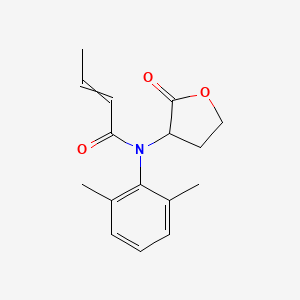
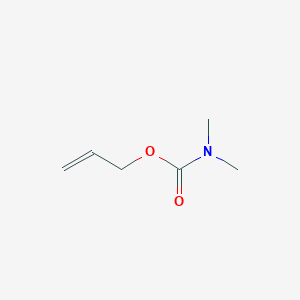

![Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]-](/img/structure/B14446931.png)
